molecular formula C15H11N3O4S B2675380 Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide CAS No. 339015-74-6

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide

Cat. No. B2675380
CAS RN: 339015-74-6
M. Wt: 329.33
InChI Key: AONWFXJQSRTWMF-UHFFFAOYSA-N
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Description

Methyl phenyl sulfoxide is an organosulfur compound with the formula CH3S(O)C6H5 . It’s an oxidized derivative of thioanisole and is a prototypical chiral sulfoxide .


Physical And Chemical Properties Analysis

Methyl phenyl sulfoxide is a low-melting white solid . It has a linear formula of CH3SOC6H5 and a molecular weight of 140.20 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Aza Heterocycles : The compound is used in synthesizing new modified aza heterocycles, which are valuable in various chemical applications. One study demonstrates the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine to yield 5-(2-amino-1-nitroalkyl) derivatives, as well as their reaction with sodium p-toluenesulfinate to form sulfones (Tyrkov, 2006).
  • Corrosion Inhibition : In the field of corrosion science, certain oxadiazole derivatives have been identified as effective corrosion inhibitors for metals, such as mild steel in acidic environments. This is crucial for prolonging the lifespan of metallic structures and components (Ammal, Prajila, & Joseph, 2018).

Material Science and Environmental Applications

  • Environmental Cleanup : The compound and its derivatives can play a role in environmental cleanup processes. For example, studies on the cobalt(II)-activated peroxymonosulfate process have shown the oxidation of sulfoxides to sulfones, which is pertinent in the degradation of organic pollutants (Zong et al., 2020).
  • Synthesis of Bioactive Compounds : The compound is also instrumental in the synthesis of bioactive compounds, including those with potential pesticidal activity. This is particularly important for developing new agrochemicals (Borys, Korzyński, & Ochal, 2012).

Pharmacological Research

  • Antibacterial and Enzyme Inhibition : Certain oxadiazole compounds have been evaluated for their antibacterial properties and enzyme inhibition potential. This is significant for drug discovery and the development of new therapeutic agents (Virk et al., 2023).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, 4-Nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled .

Future Directions

The future directions in the study of these types of compounds could involve further exploration of their potential biological activities. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties, indicating that they could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

5-(2-methylsulfinylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-23(21)13-5-3-2-4-12(13)15-16-14(17-22-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWFXJQSRTWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfoxide

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